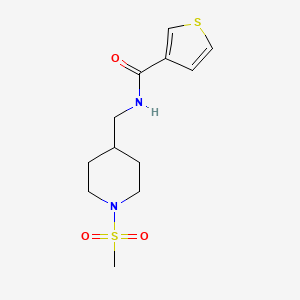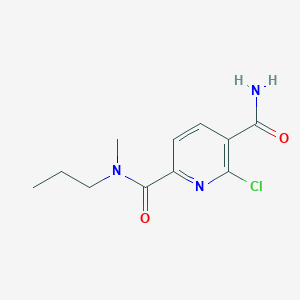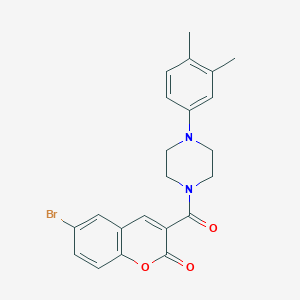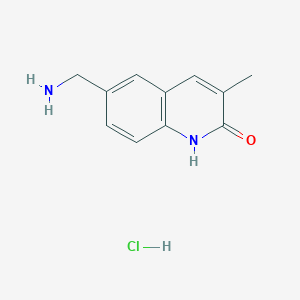![molecular formula C17H19N5O2 B2545880 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844834-56-6](/img/structure/B2545880.png)
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Purine and Pyrimidine Derivatives as Enzyme Inhibitors
Purine-utilizing enzymes (PUEs) are integral in the catabolism of nitrogen-containing bases, such as purines and pyrimidines, and play a pivotal role in managing diseases like malaria, cancer, and autoimmune disorders. Heterocyclic compounds acting as PUE inhibitors showcase broad-spectrum medicinal activities. The drug design for purine and pyrimidine antimetabolites relies on structural mimicry of existing compounds, aiming for minor structural adjustments without altering the pharmacophore's core structure. This balance between empirical and rational approaches in designing PUE inhibitors is crucial for developing new drugs with minimized adverse effects (Chauhan & Kumar, 2015).
Tautomeric Equilibria and Molecular Interactions
The tautomeric equilibria of purine and pyrimidine bases, essential for DNA and RNA structures, can shift due to environmental interactions. Studies on the biologically significant nucleic acid bases and related model compounds have shown that such interactions can significantly impact the stability of tautomeric forms. This understanding is vital for exploring the biological significance and potential mutation implications due to tautomeric shifts (Person et al., 1989).
Pyrimidine Metabolism in Cancer
Pyrimidine metabolism plays a non-proliferative role in cancer, affecting differentiation in various cancers and maintaining a mesenchymal-like state in tumors like triple-negative breast cancer. Understanding pyrimidine metabolism's role beyond cell growth opens new avenues for therapeutic interventions targeting pyrimidine catabolism and its effects on cancer progression and metastasis (Siddiqui & Ceppi, 2020).
Anti-inflammatory Activities of Pyrimidines
Pyrimidine derivatives are known for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators. The synthesis, structure-activity relationships (SARs), and potential for developing new anti-inflammatory agents based on pyrimidine derivatives have been extensively reviewed, highlighting the pharmacological significance of this class of compounds (Rashid et al., 2021).
Therapeutic Applications of P2 Receptor Antagonists
Purines and pyrimidines act on P1 and P2 purinergic receptors, with P2 receptors being crucial therapeutic targets for disorders such as pain, cancer, and inflammation. Despite the challenges in clinical application, research continues to explore specific antagonist molecules for P2 receptor subtypes, demonstrating the ongoing interest in purinergic therapy (Ferreira et al., 2019).
Properties
IUPAC Name |
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJIHWFKRUQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)


![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)


